2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine
Overview
Description
Preparation Methods
The synthesis of 2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine typically involves the reaction between 2,6-diacetylpyridine and 2,6-diisopropylaniline . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine has several scientific research applications:
Biology: The compound’s role as a ligand can be explored in biological systems to study metal-ligand interactions and their effects on biological processes.
Medicine: Research may investigate its potential use in drug development, particularly in designing metal-based drugs.
Industry: It is used in industrial processes involving polymerization and catalysis.
Mechanism of Action
The mechanism of action of 2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine involves its function as a ligand. It forms complexes with metal ions, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the catalytic process being studied .
Comparison with Similar Compounds
2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine can be compared with other similar compounds, such as:
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine: This compound has a similar structure but may exhibit different reactivity and catalytic properties.
2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine: This compound has methyl groups instead of isopropyl groups, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic environments for metal coordination and catalysis .
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8/h11-23H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUVWBDTWBFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204203-14-5 | |
Record name | 204203-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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